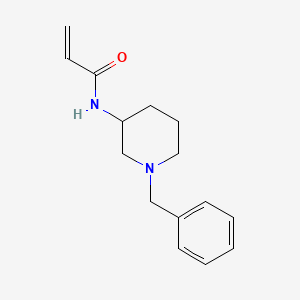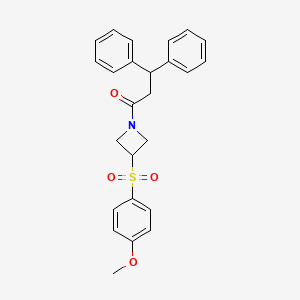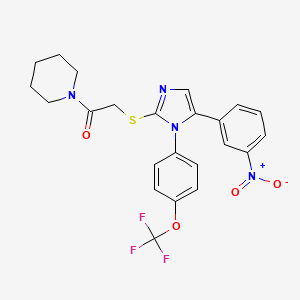
N-(1-benzylpiperidin-3-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzylpiperidin-3-yl)prop-2-enamide, also known as BPAP, is a chemical compound that belongs to the class of piperidine derivatives. BPAP has been found to exhibit a range of pharmacological effects, including stimulating effects on the central nervous system (CNS) and anti-Parkinsonian effects. In
作用機序
The mechanism of action of N-(1-benzylpiperidin-3-yl)prop-2-enamide is not fully understood, but it is believed to involve the modulation of dopamine release in the brain. N-(1-benzylpiperidin-3-yl)prop-2-enamide has been shown to increase the release of dopamine from dopaminergic neurons in the substantia nigra, which is the region of the brain that is most affected in Parkinson's disease. Additionally, N-(1-benzylpiperidin-3-yl)prop-2-enamide has been found to increase the expression of tyrosine hydroxylase, which is the enzyme that synthesizes dopamine.
Biochemical and Physiological Effects
N-(1-benzylpiperidin-3-yl)prop-2-enamide has been found to exhibit a range of biochemical and physiological effects. In addition to its effects on dopamine release, N-(1-benzylpiperidin-3-yl)prop-2-enamide has been shown to increase the release of norepinephrine and serotonin in the brain. N-(1-benzylpiperidin-3-yl)prop-2-enamide has also been found to increase the activity of acetylcholinesterase, which is an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in learning and memory.
実験室実験の利点と制限
One advantage of using N-(1-benzylpiperidin-3-yl)prop-2-enamide in lab experiments is its specificity for dopaminergic neurons. N-(1-benzylpiperidin-3-yl)prop-2-enamide has been found to selectively increase dopamine release from dopaminergic neurons, which makes it a useful tool for studying the role of dopamine in the brain. However, one limitation of using N-(1-benzylpiperidin-3-yl)prop-2-enamide is its potential toxicity. N-(1-benzylpiperidin-3-yl)prop-2-enamide has been found to be toxic at high doses, which limits its use in certain experimental settings.
将来の方向性
There are several future directions for research on N-(1-benzylpiperidin-3-yl)prop-2-enamide. One area of research is the development of more potent and selective N-(1-benzylpiperidin-3-yl)prop-2-enamide analogs. These analogs could be used to further elucidate the mechanism of action of N-(1-benzylpiperidin-3-yl)prop-2-enamide and to develop more effective treatments for Parkinson's disease. Another area of research is the use of N-(1-benzylpiperidin-3-yl)prop-2-enamide in the treatment of other neurological disorders, such as depression and schizophrenia. Finally, the potential toxicity of N-(1-benzylpiperidin-3-yl)prop-2-enamide needs to be further investigated in order to determine its safety for use in humans.
合成法
N-(1-benzylpiperidin-3-yl)prop-2-enamide can be synthesized through a multi-step process starting with the reaction of 1-benzylpiperidine with propionyl chloride to form N-benzyl-3-propionylpiperidine. This intermediate is then reacted with acetic anhydride to form N-benzyl-3-acetylpiperidine. Finally, the acetyl group is removed through a catalytic hydrogenation reaction to yield N-(1-benzylpiperidin-3-yl)prop-2-enamide.
科学的研究の応用
N-(1-benzylpiperidin-3-yl)prop-2-enamide has been the subject of extensive scientific research due to its potential therapeutic applications. One of the most promising areas of research is its anti-Parkinsonian effects. N-(1-benzylpiperidin-3-yl)prop-2-enamide has been found to increase dopamine release in the brain, which is a key neurotransmitter that is depleted in Parkinson's disease. Additionally, N-(1-benzylpiperidin-3-yl)prop-2-enamide has been shown to improve motor function and reduce the severity of symptoms in animal models of Parkinson's disease.
特性
IUPAC Name |
N-(1-benzylpiperidin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-2-15(18)16-14-9-6-10-17(12-14)11-13-7-4-3-5-8-13/h2-5,7-8,14H,1,6,9-12H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMBEBBGOFZJOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCN(C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpiperidin-3-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/no-structure.png)
![N-([2,2'-bifuran]-5-ylmethyl)-2-phenoxypropanamide](/img/structure/B2697635.png)
![(4-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2697636.png)

![ethyl 2-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate](/img/structure/B2697639.png)
![3-[3-[(4-Cyano-2-fluorophenyl)methyl-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2697643.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile hydrobromide](/img/structure/B2697649.png)


![1-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(2-methoxyethyl)urea](/img/structure/B2697652.png)
![N-tert-butyl-2-chloro-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B2697653.png)
![(5-Bromopyridin-3-yl)-[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2697655.png)